2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2-chlorophenylamine with 2-(2-fluorophenyl)-2-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile under reflux conditions to yield the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-hydroxypropyl]acetamide
- **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-ethoxypropyl]acetamide
- **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methylpropyl]acetamide
Uniqueness
2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(23-2,14-8-4-6-10-16(14)20)12-21-17(22)11-13-7-3-5-9-15(13)19/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJZZPXUCZEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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